molecular formula C22H13BrFN3O2S B2533177 (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile CAS No. 477297-86-2

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile

Cat. No. B2533177
CAS RN: 477297-86-2
M. Wt: 482.33
InChI Key: JSRDAJHDYNKCMS-GXDHUFHOSA-N
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Description

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C22H13BrFN3O2S and its molecular weight is 482.33. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis of Heterocyclic Compounds with Antimicrobial Potential : Research demonstrates the synthesis of new heterocyclic compounds, including thiazole and chromene derivatives, showing promising results as antimicrobial agents. These compounds are synthesized through various chemical reactions, highlighting their potential use in developing new antimicrobial treatments (Darwish et al., 2014).
  • Novel Quinoline-Pyrazoline-Based Coumarinyl Thiazole Derivatives : Another study focuses on the synthesis and antimicrobial activity of novel coumarinyl thiazole derivatives as antimicrobial agents. The findings suggest that specific structural modifications can enhance their potency as antimicrobial agents, requiring further studies to optimize their effectiveness (Ansari & Khan, 2017).

Photophysical and Material Applications

  • Aggregation-Induced Emissive and NLOphoric Coumarin Thiazole Hybrid Dyes : This study explores the synthesis and photophysical properties of coumarin thiazole hybrid dyes, focusing on their potential applications in materials science, particularly due to their aggregation-induced emissive properties and non-linear optical (NLO) characteristics. Such compounds have implications for developing new materials with specific optical properties (Shreykar et al., 2017).

Anticancer Applications

  • Facile Synthesis of Novel Derivatives as Potential Anticancer Agents : A series of novel derivatives has been synthesized, showing potential as anticancer agents. The research outlines a straightforward synthetic route to these compounds, emphasizing their promising cytotoxic activity against various cancer cell lines. This highlights the compound's potential in anticancer drug development (Ambati et al., 2017).

Anti-inflammatory Applications

  • Novel Benzothiazole Clubbed Chromene Derivatives for Anti-inflammatory Potential : A study on the synthesis and evaluation of benzothiazole clubbed chromene derivatives revealed significant anti-inflammatory activity. This suggests their potential use in developing new anti-inflammatory treatments, showcasing the versatility of such chemical compounds in therapeutic applications (Gandhi et al., 2018).

properties

IUPAC Name

(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3O2S/c1-12-2-4-17(24)18(6-12)26-10-14(9-25)21-27-19(11-30-21)16-8-13-7-15(23)3-5-20(13)29-22(16)28/h2-8,10-11,26H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRDAJHDYNKCMS-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile

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